Cas no 2137582-76-2 (4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde)

4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
- EN300-1116387
- 2137582-76-2
-
- インチ: 1S/C8H5N3O2S/c12-3-6-1-10-11(2-6)8-7(4-13)14-5-9-8/h1-5H
- InChIKey: KADIGLOBJZNXKH-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1C=O)N1C=C(C=O)C=N1
計算された属性
- せいみつぶんしりょう: 207.01024758g/mol
- どういたいしつりょう: 207.01024758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 93.1Ų
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116387-5g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 5g |
$2692.0 | 2023-10-27 | |
Enamine | EN300-1116387-10g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 10g |
$3992.0 | 2023-10-27 | |
Enamine | EN300-1116387-0.05g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 0.05g |
$780.0 | 2023-10-27 | |
Enamine | EN300-1116387-1.0g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1116387-0.5g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 0.5g |
$891.0 | 2023-10-27 | |
Enamine | EN300-1116387-10.0g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1116387-5.0g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1116387-2.5g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 2.5g |
$1819.0 | 2023-10-27 | |
Enamine | EN300-1116387-1g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 1g |
$928.0 | 2023-10-27 | |
Enamine | EN300-1116387-0.25g |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
2137582-76-2 | 95% | 0.25g |
$855.0 | 2023-10-27 |
4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 2137582-76-2 and Product Name: 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
The compound identified by the CAS number 2137582-76-2 and the product name 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound combines the structural motifs of pyrazole and thiazole, two scaffolds widely recognized for their biological activity. The presence of a formyl group at the 4-position of the pyrazole ring and an aldehyde functionality at the 5-position of the thiazole ring enhances its potential as a pharmacophore in drug discovery.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. Thiazole core structures are prevalent in numerous therapeutic agents, including antibiotics, antifungals, and anti-inflammatory drugs. The incorporation of additional heterocyclic rings, such as pyrazole, further expands the pharmacological spectrum of these compounds. The compound in question, 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde, exhibits a unique combination of functional groups that may contribute to its interaction with biological targets.
The formyl group (CHO) at the 4-position of the pyrazole ring is a key feature that enables various chemical transformations, including condensation reactions with nucleophiles to form Schiff bases or other heterocyclic compounds. These modifications can lead to novel derivatives with enhanced biological activity. Additionally, the aldehyde group at the 5-position of the thiazole ring provides another site for functionalization, allowing for further diversification of the molecular structure.
Current research in medicinal chemistry increasingly focuses on designing molecules that can modulate specific biological pathways. The pyrazolothiazole scaffold has shown promise in several therapeutic areas, including cancer chemoprevention and anti-inflammatory applications. Studies have demonstrated that derivatives of this class can inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes. The compound 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde may serve as a valuable starting point for developing new agents targeting these pathways.
Moreover, the aldehyde functionality in this compound can be exploited for covalent drug delivery systems. Covalent inhibitors have gained attention due to their high specificity and prolonged duration of action compared to traditional small-molecule drugs. By forming covalent bonds with target proteins, these inhibitors can effectively block enzymatic activity and modulate signaling pathways. The compound’s structure suggests its potential utility in developing targeted therapies for diseases characterized by aberrant enzyme activity.
In vitro studies have begun to explore the biological activity of 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde. Preliminary data indicate that this compound exhibits inhibitory effects on certain enzymes relevant to inflammation and cancer progression. For instance, it has shown potential in suppressing lipoxygenase (LOX) activity, which is involved in oxidative stress and inflammation. Additionally, its interaction with other biological targets has been investigated using computational modeling techniques.
The synthesis of this compound involves multi-step organic reactions that highlight its structural complexity. Key synthetic steps include condensation reactions between appropriately substituted pyrazoles and thiazoles, followed by functional group transformations to introduce the formyl and aldehyde groups. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in drug discovery programs.
The pharmaceutical industry continues to invest heavily in developing novel heterocyclic compounds due to their vast potential as therapeutic agents. The combination of pyrazole and thiazole moieties offers a rich structural framework for designing molecules with multiple points of interaction with biological targets. This compound exemplifies how structural diversity can be leveraged to discover new drugs with improved efficacy and reduced side effects.
Future research directions may focus on optimizing the pharmacokinetic properties of this compound through structural modifications. Techniques such as computer-assisted drug design (CADD) can aid in identifying analogs with enhanced solubility, bioavailability, and metabolic stability. Additionally, preclinical studies will be essential to evaluate its safety profile and therapeutic potential before moving into human trials.
In conclusion, 4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and potential biological activities make it an attractive starting point for developing new therapeutic agents targeting inflammation, cancer, and other diseases. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely to play an increasingly important role in drug discovery efforts worldwide.
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